3,4-dihydro-2H-pyran-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-pyran-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-5-6-3-1-2-4-8-6/h2,4,6H,1,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXRLGNIHOZMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-91-2 | |
| Record name | 2H-Pyran, 2-cyano-3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran,4-dihydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for 3,4 Dihydro 2h Pyran 2 Carbonitrile and Its Analogues
Direct Synthetic Routes to 3,4-Dihydro-2H-pyran-2-carbonitrile
Direct methods for the synthesis of this compound provide an efficient pathway to this specific heterocyclic nitrile. These routes are characterized by the concurrent formation of the ring and introduction of the cyano group or by the direct functionalization of a pre-formed dihydropyran ring.
A highly effective and stereoselective method for synthesizing chiral 3,4-dihydro-2H-pyran-2-carbonitriles involves a dynamic kinetic asymmetric transfer hydrogenation (ATH) and cyclization tandem reaction. This process begins with racemic α-aryl-γ-keto malononitriles, which are subjected to a dynamic kinetic resolution (DKR) coupled with the ATH process. semanticscholar.orgsigmaaldrich.com
The reaction is catalyzed by a chiral ruthenium complex, specifically (mesitylene)RuCl(monosulfonated diamine), which facilitates the highly enantio- and diastereoselective reduction of the keto group. semanticscholar.orgsigmaaldrich.com Following the hydrogenation, the resulting product undergoes a spontaneous intramolecular cyclization. This cascade process efficiently yields enantioenriched 3,4-dihydro-2H-pyran-2-carbonitriles with high levels of stereocontrol. semanticscholar.orgsigmaaldrich.com The reaction demonstrates excellent performance, achieving up to 99% enantiomeric excess (ee) and a diastereomeric ratio (dr) of up to 98:2. semanticscholar.orgsigmaaldrich.com
Table 1: Selected Results for Asymmetric Transfer Hydrogenation-Cyclization
| Entry | Aryl Group (Ar) | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Phenyl | (S,S)-TsDPEN-Ru | 98:2 | 99 |
| 2 | 4-Chlorophenyl | (S,S)-TsDPEN-Ru | 97:3 | 98 |
| 3 | 4-Methylphenyl | (S,S)-TsDPEN-Ru | 96:4 | 99 |
| 4 | 2-Naphthyl | (S,S)-TsDPEN-Ru | 95:5 | 97 |
Data sourced from studies on the dynamic kinetic asymmetric transfer hydrogenation-cyclization of α-aryl-γ-keto malononitriles. semanticscholar.orgsigmaaldrich.com
The synthesis of this compound can also be achieved by the chemical transformation of other dihydropyran derivatives. A plausible and established method involves the nucleophilic substitution of a suitable leaving group at the anomeric C-2 position of the dihydropyran ring.
Specifically, the addition of hydrohalic acids (like HCl or HBr) to the double bond of 3,4-dihydro-2H-pyran results in the formation of 2-halotetrahydropyrans. sigmaaldrich.com While this reaction saturates the ring, the principle can be applied to related systems. A 2-halo-3,4-dihydropyran, serving as an electrophile, can react with a cyanide source, such as silver cyanide or trimethylsilyl (B98337) cyanide, to install the nitrile group at the C-2 position. sigmaaldrich.com This transformation leverages the reactivity of the halogen at the 2-position, which is analogous to that of an α-halo ether, making it susceptible to displacement by nucleophiles.
Ring-Forming Strategies for Substituted Dihydropyrans Relevant to the Carbonitrile Core
The construction of the dihydropyran ring is a fundamental challenge in the synthesis of analogs of this compound. Organocatalysis has emerged as a powerful tool for these ring-forming reactions, offering mild conditions and high stereoselectivity.
Organocatalysis provides metal-free alternatives for synthesizing complex heterocyclic structures like dihydropyrans. N-Heterocyclic carbenes and simple organic bases have proven to be effective catalysts for these transformations.
N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can activate aldehydes to form key intermediates like the Breslow intermediate or the α,β-unsaturated acylazolium ion. nih.govnih.gov This activation enables various cycloaddition reactions for the synthesis of dihydropyran rings, primarily through [4+2] and [3+3] annulation strategies. nih.gov
In a typical [4+2] cycloaddition, an NHC-activated α,β-unsaturated aldehyde (acting as a C2 component) reacts with a 1,3-dicarbonyl compound or a similar C4 component to form the dihydropyran ring. nih.gov Alternatively, NHCs can catalyze [3+3] cycloadditions where substrates like enals and 1,3-dicarbonyl compounds are employed to construct the six-membered ring. nih.govorganic-chemistry.org These reactions often proceed with high efficiency and can be rendered enantioselective by using chiral NHC catalysts. nih.gov For instance, the reaction of α-chloroaldehydes with α-cyano enones, catalyzed by an NHC, can produce highly substituted dihydropyranones that feature a cyano group, demonstrating the compatibility of this functional group with the reaction conditions. mdpi.com
Table 2: Overview of NHC-Catalyzed Dihydropyran Syntheses
| Cycloaddition Type | Substrate 1 | Substrate 2 | Key Intermediate | Product Type |
|---|---|---|---|---|
| [4+2] Annulation | α,β-Unsaturated Aldehyde | 1,3-Dicarbonyl Compound | Homoenolate | Dihydropyranone |
| [3+3] Annulation | Enal | Pyrrol-4-one | Acylazolium | Pyrrole-fused Dihydropyranone |
| [4+2] Annulation | α-Chloroaldehyde | α-Cyano enone | Acylazolium | Cyano-substituted Dihydropyranone |
This table summarizes common strategies for NHC-catalyzed dihydropyran ring formation. nih.govorganic-chemistry.orgmdpi.com
Base-catalyzed or base-promoted methods offer another avenue for constructing the dihydropyran skeleton. These reactions typically proceed under mild conditions and show high regioselectivity. A notable example is the base-promoted [4+2] cycloaddition of alkynyl 1,3-dithianes with chalcones.
In this strategy, a base deprotonates the alkynyl 1,3-dithiane, generating a nucleophilic intermediate. This intermediate then undergoes a Michael addition to the chalcone (B49325) (an α,β-unsaturated ketone). The resulting enolate intermediate subsequently cyclizes through an intramolecular 6-endo-dig cyclization to furnish a highly functionalized dihydropyran derivative. This method demonstrates excellent substrate tolerance and provides an efficient, atom-economical route to complex pyran frameworks.
Metal-Catalyzed Cyclization and Annulation Reactions
Metal-catalyzed reactions offer powerful and efficient pathways to dihydropyran derivatives, often proceeding with high levels of selectivity and functional group tolerance.
Palladium catalysis has proven to be a versatile tool for the synthesis of oxygen heterocycles, including dihydropyrans. organic-chemistry.org The cyclization of 5-alkenols using palladium(II) acetate (B1210297) and copper(II) chloride in acetonitrile (B52724) can produce 3,4-dihydro-2H-pyrans in good yields. thieme-connect.de This process occurs through β-hydride elimination and subsequent migration of the double bond. thieme-connect.de The choice of solvent can significantly influence the reaction's outcome. thieme-connect.de For instance, the cyclization of (Z)-6-nonen-2-ol in dimethyl sulfoxide (B87167) yields tetrahydro-2-methyl-6-[(E)-1-propenyl]-2H-pyran quantitatively without double bond migration. thieme-connect.de
The reactivity of arylpalladium intermediates can be tuned to achieve both 5-exo and 6-endo cyclizations of alkynols, providing a divergent route to oxygen-containing heterocycles that are amenable to further derivatization. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular Heck-type cyclization/C-H activation cascade reactions represent another strategy for constructing complex heterocyclic systems. nih.gov For example, the Narasaka-Heck reaction, involving the palladium-catalyzed cyclization of γ,δ-unsaturated oxime esters, is an efficient method for synthesizing pyrroles and has been extended to other N-heterocycles. nih.gov
A palladium(II)-mediated oxidative cyclization of β-hydroxyenones has also been developed for the synthesis of 2,3-dihydro-4H-pyran-4-ones. lookchem.com This transformation is notable for its regiocontrol and the ability to produce enantiopure products from enantiopure starting materials. lookchem.com
Table 1: Examples of Palladium-Catalyzed Cyclizations
| Starting Material | Catalyst System | Product | Yield (%) | Reference |
| 5-Alkenols | Pd(OAc)₂, CuCl₂ | 3,4-Dihydro-2H-pyrans | Good | thieme-connect.de |
| (Z)-6-Nonen-2-ol | Pd(OAc)₂, CuCl₂ in DMSO | Tetrahydro-2-methyl-6-[(E)-1-propenyl]-2H-pyran | Quantitative | thieme-connect.de |
| Alkynols | Palladium Catalyst | Oxygen-containing heterocycles | Not specified | organic-chemistry.org |
| γ,δ-Unsaturated oxime ester | Palladium Catalyst | Pyrroline derivatives | Not specified | nih.gov |
| β-Hydroxyenones | Palladium(II) | 2,3-Dihydro-4H-pyran-4-ones | Not specified | lookchem.com |
Copper(II) complexes, particularly those with C₂-symmetric bis(oxazoline) ligands, are highly effective catalysts for the inverse electron demand hetero-Diels-Alder (HDA) reaction to produce dihydropyrans. organic-chemistry.orgorganic-chemistry.org These reactions typically involve the cycloaddition of α,β-unsaturated carbonyl compounds (heterodienes) with electron-rich olefins like enol ethers (heterodienophiles). organic-chemistry.orgorganic-chemistry.org The use of these chiral copper(II) complexes allows for high diastereo- and enantioselectivity in the formation of the dihydropyran products. organic-chemistry.orgorganic-chemistry.org
This methodology has been successfully applied to the synthesis of spirooxindole-pyran derivatives through the reaction of isatin-derived β,γ-unsaturated α-ketoesters with dienophiles such as 2,3-dihydrofuran (B140613) and 3,4-dihydro-2H-pyran. rsc.org The reactions proceed in excellent yields and with high stereoselectivity. rsc.org Furthermore, employing hydrophobic ionic liquids like [Bmim]PF₆ as the reaction medium can accelerate the reaction and facilitate catalyst recycling. organic-chemistry.org A dehydrogenative oxidation strategy coupled with HDA reactions, catalyzed by copper, has also been developed for the synthesis of multi-substituted 2,3-dihydro-4H-pyran compounds from saturated ketones. researchgate.net
Table 2: Copper(II)-Catalyzed Hetero-Diels-Alder Reactions
| Heterodiene | Dienophile | Catalyst | Selectivity | Reference |
| α,β-Unsaturated acyl phosphonates | Enol ethers | C₂-symmetric bis(oxazoline)-Cu(II) | High diastereo- and enantioselectivity | organic-chemistry.org |
| β,γ-Unsaturated α-keto esters | Enol ethers | C₂-symmetric bis(oxazoline)-Cu(II) | High diastereo- and enantioselectivity | organic-chemistry.org |
| Isatin-derived β,γ-unsaturated α-ketoesters | 2,3-Dihydrofuran | Chiral bisoxazoline/copper(II) | Excellent diastereo- and enantioselectivity | rsc.org |
| Saturated ketones | Not specified | Copper(I)/DDQ | Not specified | researchgate.net |
Titanocene-catalyzed reactions have emerged as a powerful tool in organic synthesis, particularly for the formation of carbon-carbon bonds under mild conditions. nd.edunih.gov A notable application is the titanocene-catalyzed reductive domino reaction of trifluoromethyl-substituted alkenes and epoxides, which provides access to gem-difluorobishomoallylic alcohols. nih.govorganic-chemistry.org These products can then be derivatized in a single step to afford diverse 6-fluoro-3,4-dihydro-2H-pyrans. organic-chemistry.orgnih.govorganic-chemistry.org
The reaction proceeds via a Ti(III)-mediated radical-type epoxide ring opening followed by an allylic defluorinative cross-coupling. organic-chemistry.org This method is characterized by complete regioselectivity and high tolerance for various functional groups. organic-chemistry.org The development of new synthetic routes utilizing titanocene(III) complexes allows for the efficient and rapid synthesis of complex natural products. nih.gov
Ruthenium carbene complexes, such as Grubbs' catalysts, are highly effective for olefin metathesis reactions, a powerful method for forming cyclic enol ethers, including 3,4-dihydro-2H-pyrans. uib.no An olefin metathesis/double bond migration sequence of allyl ethers can be catalyzed by both first and second-generation Grubbs' catalysts. organic-chemistry.org The activation of these ruthenium carbene complexes for double bond migration is achieved through the addition of a hydride source, such as sodium hydride or sodium borohydride (B1222165). organic-chemistry.org
The stability and reactivity of ruthenium-based catalysts are influenced by the nature of their ligands. uib.no For instance, cyclic alkyl amino carbenes (CAACs) are more sigma-donating and pi-acidic than N-heterocyclic carbenes (NHCs), leading to strong metal-carbene bonds and enhanced catalyst stability and activity. uib.no While thermolytic decomposition can limit the utility of ruthenium systems in some reactions, understanding these decomposition pathways is crucial for improving catalyst efficiency. cmu.edu
Hetero Diels-Alder Reactions for 3,4-Dihydro-2H-pyran Systems
The hetero-Diels-Alder (HDA) reaction is a cornerstone in the synthesis of heterocyclic compounds, including the 3,4-dihydro-2H-pyran ring system. researchgate.net This cycloaddition reaction offers a convergent and often stereocontrolled route to complex cyclic structures.
The inverse electron demand hetero-Diels-Alder (IEDDA) reaction is a particularly powerful variant for constructing dihydropyran rings. nih.gov In contrast to the normal demand Diels-Alder reaction, the IEDDA reaction involves an electron-deficient diene and an electron-rich dienophile. nih.gov This reversal of electronic demand was first recognized in the reactions of 1,2,4,5-tetrazines with dienophiles. nih.gov
For the synthesis of dihydropyrans, α,β-unsaturated carbonyl compounds often serve as the electron-deficient heterodienes, while electron-rich olefins, such as enol ethers, act as the dienophiles. organic-chemistry.orgorganic-chemistry.org The use of chiral Lewis acid catalysts, such as C₂-symmetric bis(oxazoline)-copper(II) complexes, can induce high levels of diastereo- and enantioselectivity. organic-chemistry.org This approach has been utilized to synthesize a variety of dihydropyran derivatives, including spiro pyranyl-oxindole compounds. rsc.org Recently, an iron(III)-catalyzed asymmetric IEDDA reaction of dioxopyrrolidines with simple olefins has been developed, yielding bicyclic dihydropyran derivatives with excellent yields and stereoselectivities. rsc.org
The cycloaddition of functionalized α,β-unsaturated carbonyl compounds, such as 3-aryl-2-benzoyl-2-propenenitriles, with N-vinyl-2-oxazolidinone proceeds in a regio- and diastereoselective manner to yield cis and trans diastereoisomers of 4-aryl-3,4-dihydro-2-(2-oxo-3-oxazolidinyl)-2H-pyrans. rsc.org
Regioselective and Diastereoselective Control in Hetero Diels-Alder Processes
The hetero-Diels-Alder (HDA) reaction stands out as a powerful method for constructing the dihydropyran ring with a high degree of stereochemical control. This cycloaddition, particularly the inverse electron demand variant, involves the reaction of an electron-rich olefin (heterodienophile) with an α,β-unsaturated carbonyl compound (heterodiene). organic-chemistry.org
The use of chiral catalysts is paramount for achieving high enantioselectivity and diastereoselectivity. For instance, C2-symmetric bis(oxazoline)-copper(II) complexes have proven to be effective catalysts in the HDA reaction between enol ethers and α,β-unsaturated carbonyl compounds. organic-chemistry.org These catalytic systems facilitate the formation of 3,4-dihydro-2H-pyrans with excellent diastereo- and enantioselectivity. organic-chemistry.org The choice of catalyst and reaction conditions can significantly influence the regioselectivity of the cycloaddition. rsc.orgchadsprep.com
Another notable catalyst is Erbium (III) triflate (Er(OTf)₃), which has been employed in the multicomponent HDA reaction of substituted styrenes, formaldehyde (B43269), and β-keto esters to yield 3,4-dihydro-2H-pyran derivatives in good to excellent yields. researchgate.net This catalyst can be reused multiple times without a significant loss in activity, highlighting its potential in sustainable synthesis. researchgate.net
| Catalyst System | Reactant Types | Key Feature | Reference |
|---|---|---|---|
| C2-symmetric bis(oxazoline)-Cu(II) complexes | Enol ethers, α,β-unsaturated carbonyl compounds | High diastereo- and enantioselectivity in inverse electron demand HDA. | organic-chemistry.org |
| Erbium (III) triflate (Er(OTf)₃) | Styrenes, formaldehyde, β-keto esters | Reusable catalyst for multicomponent HDA, affording good to excellent yields. | researchgate.net |
Multicomponent Reaction Strategies for Dihydropyran-Carbonitrile Derivatives
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. wikipedia.org These strategies are particularly valuable for creating libraries of structurally diverse compounds in an atom-economical fashion.
Several MCRs have been developed for the synthesis of dihydropyran derivatives. A notable example is a four-component reaction involving aromatic aldehydes, cyclic 1,3-diketones, arylamines, and dimethyl acetylenedicarboxylate, which yields polysubstituted 3,4-dihydro-2H-pyrans in satisfactory yields (64-85%). acs.org The mechanism is proposed to involve the initial formation of a β-enamino ester, which then undergoes a Michael addition to an arylidine cyclic 1,3-diketone. acs.org
For the direct synthesis of dihydropyran-carbonitrile derivatives, MCRs often employ malononitrile (B47326) as a key building block. For instance, a one-pot, three-component reaction of an aldehyde, malononitrile, and a dimedone or cyclohexanedione can produce 4H-pyran scaffolds. nih.gov The reaction typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. nih.gov Ionic liquids have been used as catalysts in solvent-free conditions for the reaction between aromatic aldehydes, malononitrile, and hydroxymethyl pyranone to produce pyran derivatives with excellent yields. nih.gov
| Number of Components | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Four | Aromatic aldehydes, cyclic 1,3-diketones, arylamines, dimethyl acetylenedicarboxylate | Triethylamine, Ethanol, 50-60°C | Polysubstituted 3,4-dihydro-2H-pyrans | acs.org |
| Three | Aldehydes, malononitrile, dimedone/cyclohexanedione | Nanocomposite catalyst | 4H-pyran scaffolds | nih.gov |
| Three | Aromatic aldehydes, malononitrile, hydroxy methyl pyranone | Ionic liquid, 80°C, solvent-free | Pyran derivatives | nih.gov |
| Three | Substituted styrenes, aqueous formaldehyde, β-keto esters | Erbium (III) triflate | 3,4-Dihydro-2H-pyran derivatives | researchgate.net |
Cascade and Tandem Processes in Dihydropyran Synthesis
Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot without the need to isolate intermediates. wikipedia.orgyoutube.com These reactions are prized for their efficiency, atom economy, and ability to rapidly build molecular complexity from simple precursors. wikipedia.orgyoutube.com
In the context of dihydropyran synthesis, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for mediating cascade reactions. nih.govmdpi.com For example, an NHC-organocatalyzed azolium-enolate cascade reaction between enals and enones can produce highly substituted tetralines containing a dihydropyran motif with high stereoselectivity. nih.govmdpi.com Another NHC-catalyzed cascade involves the reaction of α-chloro-substituted aldehydes with α-cyano enones to synthesize dihydropyranones featuring a cyano group. nih.gov
Domino reactions catalyzed by transition metals are also prevalent. A titanocene-catalyzed reductive domino reaction of trifluoromethyl-substituted alkenes and epoxides provides access to gem-difluorobishomoallylic alcohols, which can then be derivatized in a single step to form diverse 6-fluoro-3,4-dihydro-2H-pyrans. organic-chemistry.org Ruthenium carbene complexes, such as Grubbs' catalysts, are used in tandem olefin metathesis/double bond migration sequences to convert allyl ethers into cyclic enol ethers like 3,4-dihydro-2H-pyrans. organic-chemistry.orgchemicalbook.com
Solvent-Free and Green Chemistry Protocols in Dihydropyran Synthesis
The principles of green chemistry, which aim to reduce waste and use less hazardous substances, have been increasingly applied to the synthesis of dihydropyrans. nih.gov This often involves the use of reusable catalysts, safer solvents (like water or trifluoroethanol), or entirely solvent-free conditions. nih.govresearchgate.net
Molecular iodine has been demonstrated as a practical and mild catalyst for the synthesis of substituted pyrans under solvent-free conditions at room temperature. organic-chemistry.org This method provides a facile alternative to other protocols that may require harsher conditions or more complex catalysts. organic-chemistry.org
Multicomponent reactions are inherently green due to their high atom economy and reduction in the number of synthetic steps and purification procedures. Many MCRs for dihydropyran synthesis have been adapted to green protocols. For example, the synthesis of pyrano[2,3-d] nih.govthiazole-6-carbonitriles has been achieved in high yields using 2,2,2-trifluoroethanol (B45653) (TFE) as an environmentally benign and efficient acidic solvent under ultrasound irradiation. researchgate.net Similarly, tetrabutylammonium (B224687) bromide (TBAB) has been used as a neutral and efficient catalyst for synthesizing dihydropyrano[c]chromene derivatives under solvent-free or aqueous conditions. researchgate.net The use of reusable heterogeneous catalysts, such as magnetic nanoparticles, further enhances the green credentials of these synthetic routes. nih.gov
| Catalyst | Conditions | Key Advantage | Reference |
|---|---|---|---|
| Molecular Iodine (I₂) | Solvent-free, ambient temperature | Mild, practical, and avoids organic solvents. | organic-chemistry.org |
| Tetrabutylammonium bromide (TBAB) | Solvent-free or water | Environmentally benign, high yields, short reaction times. | researchgate.net |
| Various heterogeneous catalysts | Aqueous media or solvent-free | Catalyst reusability, high yields, eco-friendly. | nih.gov |
| Lewis Acid | 2,2,2-Trifluoroethanol (TFE), ultrasound | Use of a green solvent, high yields, short reaction times. | researchgate.net |
Derivatization Strategies for Installing the Carbonitrile Group
While many syntheses build the dihydropyran ring with the nitrile group already incorporated from a starting material like malononitrile, other strategies focus on introducing the carbonitrile functionality onto a pre-formed dihydropyran core.
Introduction of Nitrile Functionality onto the Dihydropyran Core
The introduction of a nitrile group onto a dihydropyran ring can be accomplished through established functional group transformations. libretexts.orgyoutube.com A common precursor for a nitrile is a primary amide, which can be dehydrated using reagents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃). youtube.com Therefore, a synthetic route could involve the initial synthesis of 3,4-dihydro-2H-pyran-2-carboxamide, followed by a dehydration step to yield the target this compound.
Alternatively, a nucleophilic substitution reaction (Sₙ2) can be employed. youtube.comyoutube.com This would require a dihydropyran derivative with a good leaving group (e.g., a halide or a sulfonate ester) at the 2-position. Reaction with a cyanide salt, such as sodium or potassium cyanide, would then displace the leaving group to install the carbonitrile.
A related approach involves the transformation of an aldehyde. The compound 3,4-dihydro-2H-pyran-2-carboxaldehyde (an acrolein dimer) is a known intermediate. nih.govscbt.com Standard organic transformations can convert an aldehyde into a nitrile, for example, by forming an oxime followed by dehydration.
Finally, some methods build the heterocyclic ring in a way that generates the nitrile functionality. For example, the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles (adducts of tetracyanoethylene (B109619) and ketones) with aldehydes in an acidic medium can lead to the formation of dihydropyrans containing multiple cyano groups. nih.govnih.gov This highlights a strategy where a highly cyanated starting material is used to construct the final cyanated heterocycle. nih.gov
Chemical Reactivity and Transformations of 3,4 Dihydro 2h Pyran 2 Carbonitrile
Reactivity of the Carbonitrile Group in 3,4-Dihydro-2H-pyran-2-carbonitrile Derivatives
The carbonitrile (cyano) group is a valuable functional group in organic synthesis, known for its ability to be converted into other functionalities such as carboxylic acids, amides, amines, and ketones. chemistrysteps.comresearchgate.net
The hydrolysis of nitriles is a fundamental transformation that typically proceeds under acidic or basic conditions to yield carboxylic acids or their corresponding salts. chemguide.co.uk The reaction advances through an amide intermediate, which is subsequently hydrolyzed. chemistrysteps.comchemguide.co.uk
In the context of complex dihydropyran systems, an unusual and highly specific type of hydrolysis, termed "quasi-hydrolysis," has been observed. Research on functionalized 3,4-dihydro-2H-pyrans has demonstrated a regio- and diastereoselective transformation where one of several cyano groups is converted into a carboxamide group under acidic conditions, without affecting the other nitrile functionalities. nih.govresearchgate.net This process occurs in the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium, leading to the formation of 3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamides. nih.gov The mechanism is believed to involve a carbonyl-assisted carbonitrile hydration effect (CACHE), where an intramolecular hydroxyl group facilitates the specific hydration of a spatially proximate cyano group. nih.gov
Table 1: Comparison of Hydrolysis Reactions for Nitrile Groups
| Reaction Type | Reagents & Conditions | Intermediate | Final Product | Reference(s) |
| Acidic Hydrolysis | Dilute Acid (e.g., HCl, H₂SO₄), Heat (Reflux) | Amide | Carboxylic Acid | pressbooks.pub, chemguide.co.uk |
| Alkaline Hydrolysis | Aqueous Alkali (e.g., NaOH), Heat (Reflux) | Amide | Carboxylate Salt | chemistrysteps.com, chemguide.co.uk |
| Quasi-Hydrolysis | Acidic Media (e.g., HCl) on specific substrates | Hemiketal, Cyclic Iminoether | Carboxamide | nih.gov, researchgate.net |
The polarized carbon-nitrogen triple bond of the nitrile group is electrophilic and susceptible to attack by various nucleophiles. libretexts.orglibretexts.org
Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. The reaction involves the successive addition of two hydride ions to the carbon of the nitrile, followed by protonation during aqueous workup to yield R-CH₂NH₂. chemistrysteps.compressbooks.publibretexts.org
Reduction to Aldehydes: Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve a partial reduction. The reaction stops at the imine stage, which is then hydrolyzed upon aqueous workup to produce an aldehyde. chemistrysteps.comwikipedia.org
Formation of Ketones: Organometallic reagents, including Grignard reagents (R-MgX) and organolithium reagents (R-Li), add to the nitrile carbon to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. chemistrysteps.comlibretexts.org
Table 2: Nucleophilic Addition Reactions to the Nitrile Group
| Reagent | Intermediate | Final Product | Product Class | Reference(s) |
| Lithium Aluminum Hydride (LiAlH₄) | Dianion | Primary Amine | Amine | pressbooks.pub, libretexts.org |
| Diisobutylaluminium Hydride (DIBAL-H) | Imine-aluminum complex | Aldehyde | Aldehyde | chemistrysteps.com, wikipedia.org |
| Grignard Reagent (R'-MgX) | Imine salt | Ketone (R-CO-R') | Ketone | chemistrysteps.com, libretexts.org |
Transformations Involving the Dihydropyran Ring System
The dihydropyran ring contains a reactive carbon-carbon double bond adjacent to the ring oxygen, which defines much of its chemical behavior.
The dihydropyran ring, particularly when substituted with electron-withdrawing groups, possesses electrophilic centers that are susceptible to nucleophilic attack. chim.itresearchgate.net The presence of the oxygen atom and the double bond creates a system that can behave as a Michael acceptor. chim.it
Nucleophilic attack can lead to several outcomes:
1,4-Addition (Michael Addition): Nucleophiles can add to the β-carbon of the α,β-unsaturated ether system, a reaction typical for Michael acceptors. chim.it
Ring-Opening Reactions: Under certain conditions, nucleophilic attack can lead to the opening of the pyran ring. For instance, 2-aryl-3,4-dihydropyrans have been shown to undergo ring-opening upon reaction with various nucleophiles. nih.gov This increased susceptibility of the ring to nucleophilic action makes these compounds valuable precursors for a range of other heterocyclic and carbocyclic structures. researchgate.net
The specific site of attack and the resulting product depend on the structure of the dihydropyran derivative, the nature of the nucleophile, and the reaction conditions. chim.itresearchgate.net
The electron-rich double bond of the dihydropyran ring is susceptible to various oxidation reactions. These transformations are useful for introducing further functionality into the heterocyclic system.
Epoxidation: The double bond can be converted to an epoxide using oxidizing agents like dioxiranes or peroxy acids. wikipedia.org This reaction proceeds through a concerted oxygen transfer.
Dihydroxylation: The formation of vicinal diols can be achieved using reagents such as osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO). This reaction is typically stereoselective, leading to the formation of cis-diols. acs.org
These oxidation reactions convert the planar double bond into chiral centers, offering pathways to stereochemically rich molecules.
Reduction to Saturated Analogues: The most common reduction reaction involving the dihydropyran ring is the catalytic hydrogenation of the carbon-carbon double bond to yield the corresponding saturated tetrahydropyran (B127337). This transformation is efficiently carried out using hydrogen gas and a metal catalyst, such as Raney nickel, palladium, or platinum. orgsyn.org This method provides a direct route to the tetrahydropyran core structure, which is prevalent in many natural products. mdpi.comrsc.org The reaction is typically high-yielding and proceeds under relatively mild conditions. orgsyn.org
Reduction to Alcohols: The conversion of the this compound to an alcohol involves the reduction of the nitrile group. This can be accomplished through a domino reaction sequence involving reductive hydrolysis. A nickel-catalyzed process using molecular hydrogen has been reported to convert nitriles to primary alcohols. nih.gov This pathway is believed to proceed through hydrogenation of the nitrile to a primary imine, followed by hydrolysis to an aldehyde, which is then further hydrogenated to the primary alcohol. nih.gov Alternatively, specific methods using reagents like zirconium hydrous oxide as a catalyst can also reduce nitriles to their corresponding alcohols. google.comgoogle.com
Substitution Reactions on the Dihydropyran Moiety
The 3,4-dihydro-2H-pyran ring is a versatile scaffold that allows for various substitution reactions. While the parent compound, 3,4-dihydro-2H-pyran, is known to undergo addition reactions across its reactive double bond, leading to substituted tetrahydropyran derivatives, the presence of substituents like the 2-carbonitrile group influences the reactivity and regioselectivity of these transformations.
The double bond in the dihydropyran ring readily reacts with halogens and hydrohalic acids. sigmaaldrich.com For instance, the addition of chlorine or bromine yields 2,3-dihalo-tetrahydropyran derivatives. sigmaaldrich.com In these products, the halogen at the 2-position, adjacent to the ring oxygen, is particularly reactive and susceptible to nucleophilic substitution. sigmaaldrich.com This enhanced reactivity allows for the synthesis of various 2-substituted tetrahydropyrans. sigmaaldrich.com A key example is the reaction with silver cyanide to produce 2-cyanotetrahydropyran, demonstrating a pathway to the title compound's core structure. sigmaaldrich.com
Furthermore, the dihydropyran framework can be modified through catalyzed reactions that introduce substituents at various positions. Research on related structures, such as 3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamides, has shown that it is possible to vary substituents at the 2-, 5-, and 6-positions of the pyran cycle by selecting appropriate alkyl and aryl moieties during the synthesis process. nih.gov Palladium-catalyzed reactions have also been developed for the divergent synthesis of oxygen-containing heterocycles, enabling both 5-exo and 6-endo cyclizations of alkynols, which can be further derivatized. organic-chemistry.org
The following table summarizes substitution reactions relevant to the dihydropyran moiety.
| Reactant(s) | Reagent/Catalyst | Product Type | Reference |
| 3,4-Dihydro-2H-pyran | HCl or HBr | 2-Halotetrahydropyran | sigmaaldrich.com |
| 2-Halotetrahydropyran | Silver Cyanide | 2-Cyanotetrahydropyran | sigmaaldrich.com |
| 2-Halotetrahydropyran | Grignard Reagents | 2-Alkyltetrahydropyran | sigmaaldrich.com |
| 3,4-Dihydro-2H-pyran | Cl₂ or Br₂ | 2,3-Dihalotetrahydropyran | sigmaaldrich.com |
| Alkynols | Aryl Palladium Intermediates | Substituted Oxygen Heterocycles | organic-chemistry.org |
Ring Opening and Rearrangement Reactions of Pyran Scaffolds
The pyran ring within 3,4-dihydro-2H-pyran derivatives can undergo ring-opening and rearrangement reactions under various conditions, such as in the presence of acids or upon heating. These transformations are fundamental in synthetic chemistry for creating acyclic compounds with specific functionalities or for rearranging the heterocyclic scaffold itself.
Acid-catalyzed reactions often initiate ring opening. For example, the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides from ketonitriles in the presence of aldehydes and acid involves a plausible mechanism starting with the formation of a 2,7-dioxabicyclo[3.2.1]octane intermediate. nih.gov Subsequent acid-catalyzed addition of water to an imino group is proposed to be followed by decyclization (ring opening) and dehydration to yield the final product. nih.gov Similarly, reactions of 5-formyl-3,4-dihydro-2H-pyrans with certain nucleophiles like o-phenylenediamines can proceed via ring opening to form larger macrocyclic structures. chim.it Lewis acids have also been shown to catalyze the ring opening of dihydropyran derivatives. chim.it
Thermal decomposition represents another major pathway for rearrangement and ring opening. Computational studies on the thermal decomposition of 3,6-dihydro-2H-pyran and its methylated derivatives indicate that these reactions are typically unimolecular, concerted processes that proceed through a six-membered transition state. mdpi.com The decomposition is initiated by the breaking of the C6-O1 bond, leading to the formation of products like formaldehyde (B43269) and 1,3-butadiene (B125203) for the parent compound. mdpi.com The presence of substituents can influence the activation energy of this process. mdpi.com
The table below details examples of ring-opening and rearrangement reactions involving dihydropyran scaffolds.
| Starting Material | Conditions/Reagents | Key Intermediate/Process | Final Product(s) | Reference |
| Ketonitrile, Aldehyde | Hydrochloric Acid | 2,7-Dioxabicyclo[3.2.1]octane intermediate, Decyclization | 3,3,4-Tricyano-3,4-dihydro-2H-pyran-4-carboxamide | nih.gov |
| 3,6-Dihydro-2H-pyran | Thermal (Computational Study) | Concerted six-membered transition state, C-O bond breaking | Formaldehyde, 1,3-Butadiene | mdpi.com |
| 5-Formyl-3,4-dihydro-2H-pyran | o-Phenylenediamine | Ring opening | Macrocyclic dibenzotetraazacyclotetradecine | chim.it |
| 5-Trifluoroacetyl-3,4-dihydro-2H-pyran | Phenylmagnesium bromide | Ring opening | Acyclic product | chim.it |
Stereochemical Aspects of 3,4 Dihydro 2h Pyran 2 Carbonitrile Synthesis and Reactivity
Enantioselective Synthesis of Chiral 3,4-Dihydro-2H-pyran-2-carbonitriles
The synthesis of single enantiomers of 3,4-dihydro-2H-pyran-2-carbonitrile is crucial for applications where specific chirality is required. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the formation of dihydropyran rings.
One successful approach involves the asymmetric Michael reaction between cyclic diketones and α,β-unsaturated ketones, catalyzed by simple chiral diamines. This method has been shown to produce 3,4-dihydropyran derivatives in high yields (up to 98%) and with excellent enantioselectivities (up to 97% ee). nih.gov The addition of additives can significantly enhance the reaction's reactivity. nih.gov
N-Heterocyclic carbenes (NHCs) have also been utilized as effective organocatalysts in the synthesis of chiral dihydropyranones, which are closely related structures. These reactions, such as the [4+2] annulation of α-chloro-substituted aldehydes with α-cyano enones, can lead to highly substituted dihydropyrans, demonstrating the versatility of the cyano group in these synthetic strategies. mdpi.com Furthermore, asymmetric formal (4+2)-cycloadditions using isothiourea catalysts have yielded sulfone-containing dihydropyrans with exceptional enantioselectivity, often exceeding a 99:1 enantiomeric ratio. researchgate.net
The table below summarizes the performance of various organocatalytic systems in the enantioselective synthesis of dihydropyran derivatives, highlighting the potential for producing chiral 3,4-dihydro-2H-pyran-2-carbonitriles.
| Catalyst Type | Reactants | Product Type | Max. Yield | Max. Enantioselectivity (ee) | Reference |
| Chiral Diamine | Cyclic dimedone + α,β-Unsaturated ketones | 3,4-Dihydropyran | 98% | 97% ee | nih.gov |
| N-Heterocyclic Carbene (NHC) | α-Chloro-aldehyde + α-Cyano enone | Substituted Dihydropyranone | - | - | mdpi.com |
| Isothiourea (IChU) | Allenylsulfones + Michael Acceptors | Sulfone-Dihydropyran | High | >99:1 er | researchgate.net |
This table presents data for the synthesis of dihydropyran derivatives analogous to this compound.
Diastereoselective Control in Dihydropyran Ring Formation
When multiple stereocenters are formed during the synthesis of the dihydropyran ring, controlling the relative stereochemistry (diastereoselectivity) is paramount. Several synthetic methods have been developed that exhibit high levels of diastereocontrol.
Hetero-Diels-Alder reactions are a classic strategy for constructing six-membered heterocyclic rings. The cycloaddition of functionalized α,β-unsaturated carbonyl compounds, such as 3-aryl-2-benzoyl-2-propenenitriles, with dienophiles like N-vinyl-2-oxazolidinone, proceeds in a regio- and diastereoselective manner. rsc.org These reactions typically yield a mixture of cis and trans diastereoisomers, with the cis isomer often being the major product. rsc.org
Another highly diastereoselective method involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles (adducts of tetracyanoethylene (B109619) and ketones) with aldehydes in an acidic medium. nih.govnih.gov This transformation leads to the formation of highly functionalized 3,4-dihydro-2H-pyrans, such as 3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamides, as a single diastereomer. nih.govsemanticscholar.org X-ray diffraction analysis has confirmed the trans configuration of the substituents at the newly formed stereocenters, C2 and C4. nih.govsemanticscholar.org The high diastereoselectivity is attributed to the formation of a rigid bicyclic intermediate during the reaction sequence. beilstein-journals.org
The table below illustrates examples of diastereoselective syntheses of substituted dihydropyrans.
| Reaction Type | Reactants | Product | Diastereoselectivity | Reference |
| Hetero-Diels-Alder | 3-Aryl-2-benzoyl-2-propenenitrile + N-vinyl-2-oxazolidinone | 4-Aryl-3,4-dihydro-2H-pyran | Major: cis | rsc.org |
| Acid-catalyzed cyclization | 4-Oxoalkane-1,1,2,2-tetracarbonitrile + Aldehyde | 3,3,4-Tricyano-3,4-dihydro-2H-pyran-4-carboxamide | Single trans diastereomer | nih.govsemanticscholar.org |
Influence of Chiral Catalysts and Auxiliaries on Stereoselectivity
The choice of catalyst or chiral auxiliary is a determining factor in the stereochemical outcome of dihydropyran synthesis. Both metal-based and organic catalysts, as well as stoichiometric chiral reagents, have been effectively employed to induce high levels of stereoselectivity.
Chiral Catalysts:
Organocatalysts: As discussed previously, chiral diamines, N-heterocyclic carbenes (NHCs), and their derivatives (e.g., isothiourea) are highly effective in promoting enantioselective transformations. nih.govmdpi.comresearchgate.net For instance, quinine-derived thiourea (B124793) catalysts have been used in annulation strategies to produce complex heterocyclic systems with excellent enantiomeric excess (92-99% ee). researchgate.net L-proline, often in combination with a co-catalyst like trifluoroacetic acid, can also act as an effective organocatalyst in multi-component reactions to generate fused pyran systems with high diastereoselectivity. acs.orgsemanticscholar.org
Metal Complexes: C2-symmetric bis(oxazoline)-Cu(II) complexes are known to catalyze inverse electron demand hetero-Diels-Alder reactions with high diastereo- and enantioselectivity, providing a reliable method for constructing chiral dihydropyrans. organic-chemistry.org
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. In the context of dihydropyran synthesis, N-vinyl-2-oxazolidinone can function as a chiral dienophile in hetero-Diels-Alder reactions. rsc.org The chiral environment provided by the oxazolidinone ring influences the approach of the diene, leading to the preferential formation of one diastereomer over another. rsc.org
Configurational Stability and Epimerization Studies of Stereocenters
The configurational stability of the stereocenters within the 3,4-dihydro-2H-pyran scaffold is a critical consideration for its use in synthesis. Epimerization, the change in configuration at one of several stereocenters in a molecule, can lead to a loss of stereochemical purity.
While specific epimerization studies on this compound are not extensively documented, research on related dihydropyranone systems indicates that the resulting products can be directed towards epimerization. nih.gov This suggests that the stereocenters, particularly the one at the C2 position adjacent to the electron-withdrawing nitrile group, could be susceptible to epimerization under certain conditions, such as in the presence of acid or base. The stability of the stereocenter at C2 is influenced by the acidity of the C2-proton. The electron-withdrawing nature of the nitrile group can increase this acidity, potentially facilitating epimerization via an enolate or related intermediate. Further investigation is required to fully understand the configurational stability and the conditions that might lead to epimerization in this compound.
Generation and Control of Multiple Stereocenters within the 3,4-Dihydro-2H-pyran Scaffold
Many synthetic strategies for dihydropyrans result in the formation of multiple stereocenters in a single transformation. The ability to control the absolute and relative configuration of these centers is a hallmark of a powerful synthetic method.
The acid-catalyzed reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes is a prime example of generating and controlling multiple stereocenters. nih.govnih.gov This reaction constructs the dihydropyran ring while simultaneously setting the stereochemistry at positions C2 and C4, yielding a single trans diastereomer. nih.govsemanticscholar.org
Similarly, three-component reactions involving an aromatic aldehyde, urea (B33335) or thiourea, and 3,4-dihydro-2H-pyran can generate fused pyrimidine (B1678525) systems with three contiguous chiral centers. acs.orgsemanticscholar.org These reactions often proceed with excellent diastereoselectivity, producing products where all three stereocenters are cis to each other. acs.org N-Heterocyclic carbene (NHC) catalysis has also enabled the synthesis of dihydropyranones with up to four stereocenters, including challenging chiral quaternary carbon centers, often with excellent control over the stereochemical outcome. mdpi.com These examples underscore the advanced synthetic methodologies available for the construction of stereochemically complex molecules based on the 3,4-dihydro-2H-pyran scaffold.
Mechanistic Investigations of 3,4 Dihydro 2h Pyran 2 Carbonitrile Reactions
Elucidation of Reaction Pathways and Key Intermediates
Breslow-type Intermediates in Organocatalytic Processes
In the realm of N-heterocyclic carbene (NHC) organocatalysis, the Breslow intermediate is a cornerstone species, pivotal for the "umpolung" or polarity reversal of aldehydes. researchgate.netrsc.org This intermediate is formed by the nucleophilic attack of an NHC on an aldehyde, followed by a proton transfer. rsc.orgnih.gov While originally elusive, this enaminol-type species is now recognized as a key player in numerous transformations that generate complex molecular architectures, including those containing the dihydropyranone core. researchgate.netnih.gov
The general mechanism begins with the NHC adding to an aldehyde to form a zwitterionic primary adduct. nih.gov A subsequent, and often rate-limiting, proton shift from the former aldehyde carbon to the oxygen atom generates the nucleophilic Breslow intermediate. researchgate.netrsc.org In the context of dihydropyran synthesis, α,β-unsaturated aldehydes are common substrates. The NHC adds to the aldehyde carbon, and the resulting Breslow intermediate can then react as a nucleophile in various annulation strategies to build the dihydropyran ring. nih.gov
Acylazolium Intermediates in N-Heterocyclic Carbene Catalysis
Derived from Breslow intermediates, acylazolium intermediates are powerful electrophilic species that have significantly expanded the scope of NHC catalysis. nih.govdigitellinc.com These intermediates are typically generated through the oxidation of a Breslow intermediate or by the direct reaction of an NHC with an activated carboxylic acid derivative. nih.govmdpi.com
In the synthesis of dihydropyran derivatives, an α,β-unsaturated acylazolium intermediate can be formed from an enal substrate. nih.gov This highly electrophilic species serves as a potent Michael acceptor or a dienophile in cycloaddition reactions. For instance, in [3+3] annulation reactions, a 1,3-binucleophile can attack the acylazolium intermediate, leading to a cascade that culminates in the formation of a substituted dihydropyranone. nih.govmdpi.com Similarly, these intermediates are crucial in [4+2] annulations for producing dihydropyran-fused systems. bohrium.com The interplay between the generation of Breslow intermediates and their conversion to acylazolium species allows for a diverse range of synthetic strategies. digitellinc.com
Hydride Transfer Mechanisms (e.g., Cannizzaro-type reactions)
Hydride transfer is a fundamental process in a vast number of chemical and biological reductions. nih.govyale.edu The Cannizzaro reaction is a classic example, involving the base-induced disproportionation of an aldehyde lacking α-hydrogens into an alcohol and a carboxylic acid. The key mechanistic step is the intermolecular transfer of a hydride ion from a transient tetrahedral intermediate to a second aldehyde molecule.
In the broader context of heterocyclic chemistry, dihydropyridine (B1217469) systems like NADH are well-known biological hydride donors. nih.gov Metallated dihydropyridinates are synthetic analogues whose hydride transfer capabilities can be tuned by the coordinating metal ion. nih.govrsc.org While direct Cannizzaro-type reactions involving 3,4-dihydro-2H-pyran-2-carbonitrile are not prominently documented, the principle of hydride transfer is relevant. For example, certain ruthenium-based Grubbs' catalysts used in the synthesis of 3,4-dihydro-2H-pyrans are activated by hydride sources like sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org This highlights the importance of hydride transfer steps in reactions that construct or modify the dihydropyran scaffold.
Michael Addition as a Fundamental Step in Pyranogenesis
The Michael addition, or conjugate addition, is one of the most powerful and widely used methods for carbon-carbon and carbon-heteroatom bond formation. In the synthesis of dihydropyran rings, this reaction is a fundamental and recurring mechanistic step. Many multicomponent reactions for the synthesis of highly functionalized dihydropyrans rely on a Michael addition to assemble the core structure. ajchem-a.comajchem-a.com
A common strategy involves the Knoevenagel condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326), to form an electron-deficient alkene. ajchem-a.com This intermediate then undergoes a Michael addition by a nucleophile, such as the enolate of a 1,3-dicarbonyl compound. The resulting adduct is poised for a subsequent intramolecular cyclization, often via nucleophilic attack on a nitrile or ester group, followed by tautomerization or elimination to yield the stable dihydropyran ring. ajchem-a.comyoutube.com This tandem Knoevenagel-Michael-cyclization sequence is a highly efficient pathway for pyranogenesis.
Role of Catalysts and Reagents in Reaction Mechanism Elucidation
The choice of catalyst is paramount in directing the reaction pathway and determining the final product structure and stereochemistry. A wide array of catalysts are employed in the synthesis of dihydropyran derivatives.
| Catalyst/Reagent Type | Example(s) | Role in Mechanism |
| N-Heterocyclic Carbenes (NHCs) | Imidazolium, Triazolium salts | Generation of Breslow and acylazolium intermediates from aldehydes/enals for umpolung and annulation reactions. nih.gov |
| Lewis Acids | ZrCl₄, Sc(OTf)₃ | Activation of carbonyls and imines; stabilization of intermediates in cycloadditions. mdpi.comajchem-a.com |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH) | Catalyzes condensation and cyclization steps; used for protecting group formation/removal. sigmaaldrich.comgoogle.com |
| Organocatalysts | L-Proline, DMAP, DABCO | Act as bases or nucleophilic catalysts to promote Michael additions and annulations. nih.gov |
| Transition Metals | Ru, Ni, Cu, Pd | Catalyze metathesis, hydrogenation, and cycloaddition reactions. organic-chemistry.orgresearchgate.net |
| Oxidants / Activators | Quinones, PyBOP | Used in NHC catalysis to generate acylazolium intermediates from Breslow intermediates or activate carboxylic acids. nih.govmdpi.com |
| Hydride Sources | NaBH₄, NaH | Activation of specific catalysts (e.g., Grubbs') for metathesis/isomerization sequences. organic-chemistry.org |
Impact of Solvent Systems and Reaction Conditions on Mechanistic Pathways
Solvents and reaction conditions exert a profound influence on reaction mechanisms, affecting rates, yields, and selectivity. The solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby favoring one pathway over another. youtube.comspringernature.com
Polarity: In NHC catalysis, the solvent can influence the equilibrium between the initial NHC-aldehyde adduct and the subsequent Breslow intermediate. nih.gov For reactions involving charged intermediates, such as carbocation formation, polar protic solvents are often required for stabilization. youtube.com
Specific Interactions: Some solvents, like polyethylene (B3416737) glycol (PEG), are noted for their unique properties, including thermal stability and the ability to serve as an effective medium for multicomponent reactions, sometimes promoting cleaner or faster transformations.
Temperature: Temperature can be a critical factor in controlling selectivity. In certain NHC-catalyzed annulations, lower temperatures have been shown to improve diastereoselectivity, although sometimes at the cost of reaction rate and yield. nih.gov
Base/Additive Concentration: The choice and concentration of a base can be crucial. In many NHC-catalyzed reactions, different bases (e.g., DBU, K₂CO₃, DIPEA) can lead to significantly different outcomes, affecting which mechanistic pathway is dominant. nih.gov Similarly, the presence of additives like Lewis acids can completely switch the course of a reaction by coordinating to intermediates and altering their reactivity. mdpi.com
Applications in Advanced Organic Synthesis
3,4-Dihydro-2H-pyran-2-carbonitrile as a Versatile Synthetic Building Block
While detailed synthetic applications for this compound are not widely documented, its structure as a functionalized dihydropyran makes it a potentially valuable building block. The dihydropyran moiety is a key structural feature in various natural compounds and pharmaceuticals. The nitrile group at the C-2 position adds a layer of synthetic versatility, allowing for its transformation into other key functional groups such as amines, carboxylic acids, or aldehydes. This positions the molecule as a potential starting material for more complex molecular architectures. A patent for related 3,4-dihydro-2H-pyran derivatives highlights their role as valuable intermediates in the synthesis of pharmaceuticals and crop protection agents, suggesting that functionalization at the C-2 position is synthetically useful. google.com
Precursors for the Construction of Complex Heterocyclic Compounds
The construction of complex heterocyclic compounds often relies on precursors with multiple reactive sites. This compound, possessing both a reactive alkene and a versatile nitrile group, is theoretically a suitable precursor for various heterocyclic systems. The nitrile group can participate in cyclization reactions, for instance, by serving as an electrophile or after being converted to an amidine or other reactive species.
Research on related structures supports this potential. For example, various functionalized 3,4-dihydro-2H-pyrans are synthesized via methods like hetero-Diels-Alder reactions and are used to create fused ring systems like 2H-pyrano[2,3-d]pyrimidine-2,4(3H)-diones. rsc.org Similarly, multi-component reactions involving aldehydes and other reagents can yield complex dihydropyran and dihydropyridinone structures. acs.orgnih.gov Cyano-functionalized molecules, in general, are pivotal in heterocyclic synthesis; for instance, cyanoacetohydrazide is a versatile precursor for a wide array of heterocycles due to its multiple reactive centers. chemrxiv.orgresearchgate.net This underscores the latent potential of this compound as a substrate for building complex molecules.
Enabling Role in Carbon-Carbon Bond Forming Methodologies
The nitrile group and the dihydropyran ring offer potential avenues for carbon-carbon bond formation. The α-proton to the nitrile group could potentially be deprotonated to form a carbanion, which could then act as a nucleophile in alkylation or condensation reactions. Furthermore, the alkene moiety within the dihydropyran ring can participate in various C-C bond-forming reactions.
Derivatization to Multi-Functionalized Organic Molecules with Diverse Reactivity
The true synthetic utility of a building block often lies in its capacity for derivatization. This compound can be readily transformed into a variety of other functional molecules.
Nitrile Group Transformations : The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (3,4-dihydro-2H-pyran-2-carboxylic acid) or reduced to a primary amine ( (3,4-dihydro-2H-pyran-2-yl)methanamine).
Alkene Transformations : The double bond can undergo various addition reactions, such as hydrogenation to form tetrahydropyran-2-carbonitrile, or epoxidation to introduce an epoxide ring.
Related Derivatives : The synthesis of the corresponding aldehyde, 3,4-dihydro-2H-pyran-2-carboxaldehyde, and its use in preparing potent adenosine (B11128) receptor agonists has been reported, demonstrating that derivatives from the C-2 position are valuable in medicinal chemistry. nih.gov
A patent on related structures confirms that a substituent at the C-2 position can be converted into functionalities like hydroxymethyl, aldehyde, or carboxyl groups using methods known in the literature, further supporting the compound's potential for derivatization. google.com
Utilization in Protecting Group Chemistry for Alcohols and Other Functionalities (General for Dihydropyrans)
One of the most significant applications of the parent compound, 3,4-dihydro-2H-pyran (DHP), is in protecting group chemistry. chegg.com It is widely used to protect alcohols by converting them into tetrahydropyranyl (THP) ethers. youtube.comyoutube.com This strategy is a cornerstone of multi-step organic synthesis.
The protection reaction involves the acid-catalyzed addition of an alcohol to the electron-rich double bond of DHP. youtube.com The mechanism proceeds via a resonance-stabilized oxocarbenium ion intermediate, which is then attacked by the alcohol. youtube.com
The resulting THP ether is stable to a wide range of reaction conditions, which is crucial for performing chemical transformations on other parts of the molecule without affecting the protected alcohol. youtube.com Deprotection is typically achieved by treatment with aqueous acid, which hydrolyzes the acetal (B89532) back to the original alcohol and 5-hydroxypentanal. youtube.comyoutube.com The requirement of anhydrous conditions for protection and aqueous conditions for deprotection allows for selective control of the process. reddit.com
The versatility of DHP extends to the protection of other functional groups, including phenols and thiols, making it an indispensable tool for synthetic chemists.
| Functional Group | Protection Reagents | Protected Form | Stable To | Deprotection Reagents |
|---|---|---|---|---|
| Alcohol (R-OH) | 3,4-Dihydro-2H-pyran (DHP), Acid catalyst (e.g., p-TsOH, H₂SO₄) | Tetrahydropyranyl Ether (R-OTHP) | Strong bases (e.g., Grignards, organolithiums), hydrides (e.g., LiAlH₄, NaBH₄), most oxidizing and reducing agents | Aqueous acid (e.g., HCl(aq), H₂SO₄(aq)) |
| Phenol (Ar-OH) | 3,4-Dihydro-2H-pyran (DHP), Acid catalyst | Tetrahydropyranyl Ether (Ar-OTHP) | Basic and nucleophilic reagents | Aqueous acid |
| Thiol (R-SH) | 3,4-Dihydro-2H-pyran (DHP), Acid catalyst | Tetrahydropyranyl Thioether (R-STHP) | Similar to THP ethers | Aqueous acid, often with Hg²⁺ or Ag⁺ salts |
Advanced Analytical and Spectroscopic Characterization
Structural Elucidation Techniques
Structural elucidation is a critical step in the characterization of newly synthesized or isolated compounds. A combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the molecular architecture of dihydropyran-carbonitrile derivatives.
In studies of related pyran-carbonitrile derivatives, such as 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile, X-ray diffraction analysis has been instrumental. nih.gov For this specific benzopyran derivative, the crystal structure revealed that the benzopyran ring is essentially planar and is oriented almost perpendicularly to the chlorophenyl ring, with a dihedral angle of 86.85 (6)°. nih.gov The analysis also detailed the various intermolecular interactions, including N—H⋯O, O—H⋯N, C—H⋯O, and C—H⋯Cl hydrogen bonds, which are crucial for the stability of the crystal lattice. nih.gov
Similarly, the crystal structures of three 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives were determined, revealing that they crystallized in centrosymmetric space groups and adopted an L-shaped conformation. nih.gov These studies highlight the importance of X-ray crystallography in understanding the precise spatial arrangement and intermolecular forces that govern the solid-state structure of these heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net ¹H and ¹³C NMR are fundamental tools for the structural elucidation of organic compounds, including "3,4-dihydro-2H-pyran-2-carbonitrile". researchgate.net
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons. For the parent compound, 3,4-dihydro-2H-pyran, characteristic signals for the protons on the dihydropyran ring are observed. chemicalbook.com
¹³C NMR Spectroscopy: While less sensitive than ¹H NMR, ¹³C NMR provides a spectrum where each unique carbon atom typically gives a distinct signal, offering a direct count of the number of non-equivalent carbons. researchgate.net This is particularly useful for identifying the carbon atoms of the dihydropyran ring, the nitrile group, and any substituents. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. researchgate.net
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) provide further structural insights by showing correlations between protons (COSY) or between protons and the carbons they are attached to (HMQC). scielo.brresearchgate.net These experiments are invaluable for unambiguously assigning all the proton and carbon signals in complex dihydropyran-carbonitrile derivatives. researchgate.net
Below is a representative table of expected NMR data for the parent 3,4-dihydro-2H-pyran, which serves as a foundational reference for interpreting the spectra of its carbonitrile derivative.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| ¹H | Varies | Multiplet | - |
| ¹³C | Varies | - | - |
Note: The exact chemical shifts and coupling constants for "this compound" would require experimental determination.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For "this compound," IR spectroscopy would be expected to show characteristic absorption bands for the key functional groups.
The nitrile group (C≡N) typically exhibits a sharp, medium-intensity absorption band in the region of 2260-2220 cm⁻¹. The C-O-C ether linkage within the dihydropyran ring will show strong stretching vibrations in the 1260-1000 cm⁻¹ region. libretexts.org Additionally, C-H stretching vibrations for the sp³ hybridized carbons of the ring would appear around 3000-2850 cm⁻¹, while the C=C stretching of the double bond in the pyran ring would be observed in the 1680-1640 cm⁻¹ range. libretexts.org
The IR spectrum of the related compound Ethyl 3,4-dihydro-2H-pyran-2-carboxylate shows characteristic absorptions that can be compared. nist.gov
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2260 - 2220 | Medium, Sharp |
| C-O-C (Ether) | 1260 - 1000 | Strong |
| C=C (Alkene) | 1680 - 1640 | Variable |
| sp³ C-H | 3000 - 2850 | Strong |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing the fragmentation patterns. nist.gov For "this compound," with a molecular formula of C₆H₇NO, the expected molecular weight is approximately 109.13 g/mol . uni.lu
Electron Ionization (EI) is a common ionization technique that can lead to extensive fragmentation, providing a "fingerprint" of the molecule. Electrospray Ionization (ESI) is a softer ionization method, often used in conjunction with tandem mass spectrometry (MS/MS), which is particularly useful for determining the structure of complex molecules by observing the fragmentation of a selected precursor ion. nih.govnih.gov
The fragmentation of the molecular ion of "this compound" would likely involve the loss of small, stable molecules or radicals, providing clues to the connectivity of the atoms.
| Technique | Information Provided |
| Mass Spectrometry (MS) | Molecular weight, molecular formula (with high resolution MS) |
| Tandem MS (MS/MS) | Structural information from fragmentation patterns |
Spectroscopic Investigations of Electronic Properties (as applied to related pyran-carbonitrile derivatives)
The electronic properties of pyran-carbonitrile derivatives, particularly their interaction with light, are of significant interest for potential applications in materials science and as fluorescent probes.
Absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions in a molecule. The absorption spectrum reveals the wavelengths of light a molecule absorbs to promote electrons to higher energy states, while the emission spectrum shows the wavelengths of light emitted as the excited electrons return to the ground state.
Studies on related styryl-4-pyrone-2-carbonitriles have shown that these compounds can exhibit interesting photophysical properties, including large Stokes shifts (the difference between the absorption and emission maxima) and good quantum yields. researchgate.net For instance, some conjugated 4-pyrone structures have demonstrated Stokes shifts up to 204 nm and quantum yields up to 28%. researchgate.net The absorption and emission maxima are influenced by the specific substituents on the pyran ring and the solvent used. researchgate.netresearchgate.net
Similarly, research on pyridine-carbonitrile derivatives has highlighted the impact of electron-withdrawing and electron-donating groups on the absorption and emission spectra, with some derivatives showing significant red shifts in their emission. mdpi.com The photophysical properties of pyranoindoles have also been investigated, with some derivatives exhibiting moderate to high quantum yields (30-89%). mdpi.com These findings suggest that the electronic properties of "this compound" and its derivatives could be tuned by modifying their chemical structure, making them promising candidates for various optical applications.
| Compound Class | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_f) | Stokes Shift (nm) |
| Styryl-4-pyrone-2-carbonitriles | Varies | Varies | up to 28% | up to 204 |
| Pyridine-Carbonitrile Derivatives | 380 - 428 | 490 - 585 | Varies | Varies |
| Pyranoindoles | Varies | Varies | 30 - 89% | Varies |
Solvatochromic Studies and Solvent Effects on Electronic States
Comprehensive searches of scientific literature and chemical databases have not yielded specific experimental or theoretical studies on the solvatochromic behavior of this compound. While research has been conducted on the solvatochromism of various derivatives of 2H-pyran-3-carbonitrile ijsrst.com, these molecules possess different substitution patterns and electronic properties, making their data inapplicable to the title compound. For instance, studies on 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile derivatives and 2H-pyran-3-carbonitrile dyes containing coumarin (B35378) units have explored their photophysical properties in different solvents ijsrst.com. These investigations revealed that while absorption spectra showed little change, emission spectra were notably affected by solvent polarity, indicating changes in the electronic states upon excitation ijsrst.com. However, without direct experimental data for this compound, a detailed analysis of its solvatochromic properties and the effect of solvents on its electronic states cannot be provided.
Furthermore, publicly accessible databases such as PubChem lack specific literature references or datasets pertaining to the solvatochromic or detailed spectroscopic properties of this compound in various solvents uni.lu.
Therefore, the generation of data tables and detailed research findings for this specific subsection is not possible based on the currently available information.
Theoretical and Computational Studies
Quantum-Chemical Modeling of Reaction Mechanisms
Quantum-chemical modeling is instrumental in elucidating the intricate details of reaction mechanisms involving dihydropyran derivatives. By simulating the behavior of electrons and nuclei, these models can map out the energy landscape of a reaction, identifying key intermediates and transition states.
Density Functional Theory (DFT) has become a standard tool for studying the electronic structure and energetics of molecules. It is frequently employed to optimize the geometries of ground states and locate the transition state structures for reactions involving dihydropyran rings. For instance, DFT calculations, often using functionals like PBE0 with a basis set such as 6-311+G(d,p), have been successfully used to study the thermal decomposition of related dihydropyran compounds. mdpi.comresearchgate.net These studies calculate the activation energies and thermodynamic parameters of the reactions, providing insights that align well with experimental data. mdpi.comresearchgate.net The combination of experimental work and DFT calculations has been shown to reveal valuable mechanistic details in the synthesis of substituted 3,4-dihydro-2H-pyrans. organic-chemistry.org
Semiempirical methods offer a computationally less expensive alternative to ab initio methods like DFT, making them suitable for larger molecular systems. wikipedia.org These methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify the calculations. wikipedia.orguni-muenchen.de They are particularly useful for obtaining initial geometries for more rigorous calculations and for studying trends in series of molecules. uni-muenchen.de While they are faster, their accuracy can be limited if the molecule under study is significantly different from the compounds used to parameterize the method. wikipedia.org The core idea is to simplify the complex integrals that arise in quantum mechanical calculations, often by neglecting certain types of interactions (Zero Differential Overlap approximation). uni-muenchen.de
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting species. wikipedia.org The interaction between the HOMO of one molecule and the LUMO of another is a key factor in determining the feasibility and stereochemistry of many reactions, including cycloadditions and electrocyclic reactions. wikipedia.org For large molecules, where canonical molecular orbitals can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to maintain a local description of reactivity. nih.gov FMO analysis is a powerful qualitative tool for understanding and predicting the behavior of molecules like 3,4-dihydro-2H-pyran-2-carbonitrile in various chemical transformations.
Prediction of Reaction Pathways and Transition State Structures
Computational chemistry is pivotal in predicting the most likely pathways for chemical reactions and in characterizing the high-energy transition state structures that connect reactants, intermediates, and products. For example, in the thermal decomposition of dihydropyran derivatives, computational studies have identified a concerted six-membered transition state. mdpi.comresearchgate.net These calculations can also elucidate the influence of substituents on the reaction barrier, explaining why certain derivatives react faster than others. mdpi.com By mapping the potential energy surface, researchers can gain a detailed understanding of the entire reaction coordinate.
Conformational Analysis of this compound Structures
The 3,4-dihydro-2H-pyran ring is not planar and can adopt various conformations. Conformational analysis, often performed using computational methods, is crucial for understanding the three-dimensional structure of this compound and its derivatives. The relative energies of different chair, boat, and twist-boat conformations can be calculated to determine the most stable arrangement of the molecule. This information is vital as the conformation can significantly influence the molecule's reactivity and biological activity.
Calculation of Thermodynamic Parameters (e.g., Heats of Formation)
Computational methods can provide valuable thermodynamic data for chemical compounds. The enthalpy of formation, entropy, and Gibbs free energy can be calculated for molecules in both the gas and condensed phases. ethermo.us For the parent compound, 3,4-dihydro-2H-pyran, experimental and calculated thermochemical data are available through resources like the NIST WebBook. nist.govnist.gov These parameters are essential for understanding the stability of this compound and for predicting the thermodynamics of reactions in which it participates. For instance, semiempirical methods like AM1 and PM3 are parameterized to calculate heats of formation directly. uni-muenchen.de
Table of Calculated Thermodynamic and Molecular Properties
Below is a table summarizing some of the computationally predicted properties for dihydropyran-related structures. Note that direct computational data for this compound is limited in the search results, so data for the parent ring and related derivatives are included to provide context.
| Property | Compound | Value | Method/Source |
| Molecular Weight | This compound | 109.13 g/mol | PubChem |
| Molecular Formula | This compound | C₆H₇NO | PubChem. uni.lu |
| XLogP3-AA (Predicted) | 3,6-dihydro-2H-pyran-4-carbonitrile | 0.2 | PubChem |
| Monoisotopic Mass | This compound | 109.052763847 Da | PubChem |
| Activation Free Energy (ΔG≠) | 3,6-dihydro-2H-pyran (DHP) | 196 kJ·mol⁻¹ | PBE0/6-311+G(d,p). mdpi.com |
| Activation Energy (Ea) | 3,6-dihydro-2H-pyran (DHP) | 215 kJ·mol⁻¹ | PBE0/6-311+G(d,p). mdpi.com |
Future Directions and Emerging Research Areas
Development of Novel Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact and improve safety. Future research on 3,4-dihydro-2H-pyran-2-carbonitrile will likely prioritize the development of eco-friendly synthetic routes.
Key areas of focus will include:
Use of Benign Solvents: A shift away from hazardous organic solvents towards greener alternatives like water or bio-based solvents is anticipated. Multicomponent reactions in aqueous media have already shown promise for the synthesis of related pyran structures and could be adapted for the nitrile core. nih.gov
Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and can simplify purification. The use of molecular iodine as a catalyst for dihydropyran synthesis under solvent-free conditions at ambient temperature represents a promising avenue for exploration.
Heterogeneous and Recyclable Catalysts: The design of robust, reusable catalysts is central to sustainable synthesis. Research will likely explore magnetic nanoparticles (e.g., Fe₃O₄) functionalized with sulfonic acid groups or other active species. nih.gov These catalysts offer easy separation from the reaction mixture using an external magnet and can be reused for multiple cycles without significant loss of activity, making the process more economical and environmentally friendly. nih.gov
| Green Strategy | Catalyst/Condition | Potential Advantage |
| Aqueous Media | Various sustainable catalysts | Reduced use of volatile organic compounds (VOCs), simplified workup. nih.gov |
| Solvent-Free | Molecular Iodine (I₂) | Eliminates solvent waste, mild reaction conditions. |
| Heterogeneous Catalysis | Magnetically separable catalysts (e.g., Fe₃O₄@PhSO₃H) | Easy catalyst recovery and reuse, reduced waste, cost-effective. nih.gov |
Exploration of New Catalytic Systems for Highly Enantioselective and Diastereoselective Synthesis
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, a major thrust of future research will be the development of catalytic systems capable of producing this compound derivatives with high levels of stereocontrol.
Promising catalytic approaches include:
Organocatalysis: Chiral organocatalysts, such as N-heterocyclic carbenes (NHCs) and chiral diamines, have emerged as powerful tools for asymmetric synthesis. acs.orgsigmaaldrich.com NHC-catalyzed [4+2] or [3+3] annulation reactions, which have been successful for synthesizing dihydropyranones, could be adapted to create chiral dihydropyran-2-carbonitriles. acs.orgnih.govorganic-chemistry.org
Metal-Based Catalysis: Chiral metal complexes, such as C₂-symmetric bis(oxazoline)-Cu(II) systems, are highly effective for catalyzing enantioselective and diastereoselective hetero-Diels-Alder reactions to form dihydropyrans. organic-chemistry.org The exploration of other Lewis acid catalysts in annulative ring-opening reactions also presents a viable strategy. nih.gov
Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild conditions. Enzyme-catalyzed kinetic resolution, for instance, has been successfully used to obtain enantiopure dihydropyran carboxaldehydes and could be applied to resolve racemic mixtures of this compound or its precursors. rsc.org
| Catalytic System | Reaction Type | Key Feature |
| N-Heterocyclic Carbenes (NHCs) | Annulation Reactions | Versatile activation of substrates for asymmetric cycloadditions. acs.org |
| Chiral Diamines | Michael Additions | High enantioselectivity in the formation of C-C bonds. sigmaaldrich.com |
| Bis(oxazoline)-Cu(II) Complexes | Hetero-Diels-Alder | High diastereo- and enantioselectivity for pyran ring formation. organic-chemistry.org |
| Enzymes | Kinetic Resolution | Excellent enantioselectivity under mild, green conditions. rsc.org |
Advanced Functionalization of the this compound Core
To expand the utility of the this compound scaffold, future research will investigate novel methods for its functionalization. This involves modifying both the nitrile group and the dihydropyran ring itself.
Transformations of the Nitrile Group: The cyano group is a versatile functional handle that can be converted into a wide range of other functionalities, including primary amines (via reduction), amides and carboxylic acids (via hydrolysis), or heterocycles like tetrazoles (via cycloaddition with azides). These transformations open up access to a vast chemical space of new derivatives.
Reactions at the Double Bond: The endocyclic double bond of the dihydropyran ring is a prime site for functionalization.
Hydrogenation: Catalytic hydrogenation using catalysts like palladium, platinum, or Raney Nickel can saturate the double bond to produce the corresponding tetrahydropyran-2-carbonitrile. google.comlibretexts.org This allows for the creation of more flexible, three-dimensional structures.
Dihydroxylation: The alkene can be converted to a vicinal diol using reagents like osmium tetroxide (often in catalytic amounts with a co-oxidant) or potassium permanganate. wikipedia.org This introduces two new hydroxyl groups, significantly increasing the molecule's functionality.
Cycloaddition Reactions: The double bond can participate in various cycloaddition reactions, such as [4+2] cycloadditions or dipolar cycloadditions, to construct more complex fused or spirocyclic ring systems. rsc.orgacs.org
Integration of Flow Chemistry and High-Throughput Synthesis for Efficient Production
To meet the demands for larger quantities of compounds for screening and development, modern synthesis is turning to automation and continuous processing.
Flow Chemistry: Translating the synthesis of this compound from traditional batch processes to continuous flow systems offers numerous advantages. Flow reactors provide superior control over reaction parameters like temperature and pressure, enhance safety (especially for highly exothermic or hazardous reactions), and allow for easier scalability and automation. youtube.com A continuous process for producing the parent 3,4-dihydro-2H-pyran has been patented, suggesting the feasibility of this approach for its derivatives. google.com
High-Throughput Synthesis and Screening (HTS): HTS technologies enable the rapid synthesis and evaluation of large libraries of compounds. nih.gov By using automated robotic systems, researchers can quickly screen numerous catalysts, solvents, and reaction conditions to identify the optimal parameters for synthesizing specific this compound derivatives. nih.govyoutube.com This accelerates the discovery of new compounds and the optimization of reaction yields and selectivity. youtube.com
Computational Design and Prediction of Novel Dihydropyran-2-carbonitrile Derivatives with Tailored Reactivity
In silico methods are becoming indispensable in modern chemical research for predicting molecular properties and guiding experimental work.
Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to investigate the electronic structure and reactivity of this compound. These calculations can elucidate reaction mechanisms, predict the stability of intermediates and transition states, and explain the origins of stereoselectivity in catalytic reactions. acs.orgmdpi.com Such insights are crucial for designing more efficient synthetic pathways.
Molecular Docking and Dynamics: For applications in medicinal chemistry, computational tools like molecular docking and molecular dynamics (MD) simulations can be used to predict how novel dihydropyran-2-carbonitrile derivatives will interact with biological targets such as enzymes or receptors. acs.org This allows for the rational design of molecules with potentially enhanced biological activity, prioritizing the synthesis of the most promising candidates and reducing the reliance on costly and time-consuming trial-and-error screening.
Q & A
Q. What are the key synthetic methodologies for preparing 3,4-dihydro-2H-pyran-2-carbonitrile, and how do reaction conditions influence yield?
The compound can be synthesized via organobase-catalyzed multicomponent reactions. For example, L-proline or DABCO catalyzes one-pot reactions of acetylene carboxylic acid esters with α,β-unsaturated nitriles or active methylenenitriles. Optimizing solvent polarity (e.g., ethanol vs. DMF) and temperature (50–80°C) significantly impacts reaction efficiency and product purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
Key characterization methods include:
- NMR : H NMR shows resonances for the pyran ring protons (δ 2.5–3.5 ppm for CH groups) and the nitrile carbon (δ ~120 ppm in C NMR).
- Mass Spectrometry : Electron ionization (EI-MS) provides a molecular ion peak at m/z 109 (CHNO), corroborated by high-resolution mass data .
- IR Spectroscopy : A sharp absorption band near 2240 cm confirms the nitrile functional group .
Q. What are the critical physical properties (e.g., solubility, stability) of this compound for experimental handling?
The compound is a low-viscosity liquid with a boiling point of 85–86°C and a density of 0.926 g/cm. It is soluble in polar aprotic solvents (e.g., DCM, THF) but hygroscopic, requiring storage under inert gas (argon) to prevent hydrolysis. Stability tests indicate decomposition at temperatures >150°C .
Advanced Research Questions
Q. How can reaction mechanisms for the formation of this compound be elucidated, particularly regarding regioselectivity?
Mechanistic studies using deuterium labeling and DFT calculations suggest a stepwise pathway: (i) nucleophilic attack of the nitrile on the acetylene ester, forming a zwitterionic intermediate, followed by (ii) cyclization via intramolecular hemiacetal formation. Regioselectivity is controlled by steric effects of substituents on the α,β-unsaturated nitrile .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
Discrepancies in C NMR shifts (e.g., nitrile vs. carbonyl signals) can arise from tautomerism or solvent effects. Use deuterated solvents (DMSO-d or CDCl) and variable-temperature NMR to distinguish dynamic equilibria. X-ray crystallography provides definitive structural confirmation .
Q. How are bioactivity assays (e.g., antioxidant, antimicrobial) designed for this compound derivatives?
- Antioxidant Activity : DPPH radical scavenging assays (IC determination) with derivatives at concentrations of 25–100 μg/mL. Absorbance is measured at 517 nm after 30-minute incubation in the dark .
- Antimicrobial Activity : MIC/MBC testing against ATCC strains (e.g., S. aureus ATCC 25923) using CLSI guidelines. Derivatives are dissolved in DMSO and diluted in Mueller-Hinton broth for serial dilution .
Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?
Batch scalability issues include exothermic side reactions and nitrile polymerization. Solutions include:
- Slow addition of reactants under temperature control (<60°C).
- Use of flow chemistry systems to enhance heat dissipation and reduce byproducts .
Q. How do computational methods (e.g., molecular docking) predict the pharmacological potential of this compound derivatives?
Docking studies with target proteins (e.g., PD-L1 or bacterial DHFR) identify binding affinities. Derivatives with electron-withdrawing substituents (e.g., -CF) show enhanced interactions with hydrophobic active sites. MD simulations (100 ns) validate stability of ligand-protein complexes .
Methodological Notes
- Synthetic Optimization : Include control experiments to isolate intermediates and validate reaction pathways.
- Data Reproducibility : Report solvent purity, catalyst batch, and spectroscopic calibration standards.
- Safety : Nitrile derivatives require handling in fume hoods due to potential toxicity (LD data in SDS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
